4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Description
4-(4-Methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a branched aliphatic substituent (4-methylpentan-2-yl) at the 4-position of the benzoxazepinone core. This structural motif is significant for modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.
Properties
IUPAC Name |
4-(4-methylpentan-2-yl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)8-12(3)16-9-13-6-4-5-7-14(13)18-10-15(16)17/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHQYNGCNUNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N1CC2=CC=CC=C2OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazepine ring, followed by the introduction of the 4-methylpentan-2-yl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, which may be beneficial for therapeutic purposes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in the body .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The benzoxazepinone scaffold is highly versatile, with substitutions at the 4-position influencing pharmacological and pharmacokinetic profiles. Below is a comparison with key analogues:
*Calculated using standard atomic weights.
Key Observations:
Pharmacological Implications
- Halogenated Analogues : Compounds like BI65482 and BI58894 are prioritized in drug discovery due to their balanced solubility and affinity for CNS targets (e.g., serotonin or dopamine receptors) .
- Aminoethyl Derivative: The 2-aminoethyl substituent (Enamine Ltd) introduces a protonatable amine, which could improve solubility and enable salt formation (e.g., hydrochloride) for formulation .
- Heterocyclic Hybrids : Derivatives like 4h (coumarin-linked) demonstrate the scaffold’s adaptability for hybrid molecules targeting inflammation or cancer .
Research Findings and Trends
Substituent-Driven Activity : The 4-position is a critical pharmacophoric element. Halogenated aromatic groups dominate literature due to their electronic and spatial compatibility with biological targets .
Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., 4-methylpentan-2-yl) are less common but may offer advantages in metabolic stability and avoidance of off-target interactions .
Hybrid Molecules: Recent work (e.g., 4h) integrates benzoxazepinones with coumarin or tetrazole moieties, expanding therapeutic scope but increasing synthetic complexity .
Biological Activity
The compound 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one , also known by its IUPAC name, is a heterocyclic organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a benzoxazepine core, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 207.31 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 207.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that compounds within the benzoxazepine class exhibit various biological activities, including:
- Antidepressant Activity : Some studies suggest that benzoxazepines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against specific bacterial strains.
Therapeutic Applications
The biological activity of 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one positions it as a candidate for various therapeutic applications:
- Mental Health Disorders : Potential use in treating anxiety and depression due to its effects on neurotransmitter systems.
- Neurodegenerative Diseases : Possible application in conditions like Alzheimer's disease due to its neuroprotective effects.
- Infectious Diseases : Investigated for its antimicrobial properties against resistant bacterial strains.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoxazepines demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to the inhibition of serotonin reuptake and enhancement of serotonergic signaling pathways.
Study 2: Neuroprotection
Research conducted at a leading university indicated that 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one exhibited protective effects on neuronal cells exposed to oxidative stress. The findings highlighted its potential as a neuroprotective agent in models of neurodegeneration.
Study 3: Antimicrobial Activity
A recent investigation evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Q & A
Basic Research Question
- ¹H NMR : Look for characteristic peaks:
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of the ketone) and ~1250 cm⁻¹ (C-O-C in the benzoxazepine ring) .
- MS : Molecular ion peak at m/z 275 (M⁺) with fragmentation patterns reflecting cleavage of the aliphatic chain and benzoxazepine ring .
What strategies are effective for resolving contradictions between computational predictions and experimental biological activity data?
Advanced Research Question
Discrepancies often arise from:
- Solvent effects in simulations : Adjust force fields (e.g., OPLS4) to account for solvation dynamics in vitro .
- Conformational flexibility : Perform molecular dynamics (MD) simulations (≥100 ns) to map accessible conformers and compare with X-ray/NMR-derived structures .
- Off-target interactions : Validate via orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Advanced Research Question
- Core modifications : Substitute the benzoxazepinone oxygen with sulfur (to enhance lipophilicity) or introduce electron-withdrawing groups (e.g., -NO₂) to modulate receptor binding .
- Side-chain variations : Replace the 4-methylpentan-2-yl group with cyclic alkanes (e.g., cyclohexyl) to assess steric effects on target affinity .
- In vitro assays : Prioritize high-throughput screening against GPCRs or ion channels, followed by dose-response curves (IC₅₀/EC₅₀) and selectivity profiling .
What are the critical considerations for designing stability studies under varying pH and temperature conditions?
Advanced Research Question
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Acidic conditions (pH <3) often hydrolyze the benzoxazepinone ring, while basic conditions (pH >9) degrade the aliphatic chain .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for benzoxazepinones) .
- Light sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy tracks photooxidation .
How can contradictory results in cytotoxicity assays across different cell lines be systematically analyzed?
Advanced Research Question
- Cell line variability : Normalize data to cell doubling time and membrane permeability (measured via flow cytometry with propidium iodide).
- Metabolic interference : Use LC-MS to detect intracellular metabolite adducts (e.g., glutathione conjugation) that may deactivate the compound .
- Transcriptomic profiling : Compare gene expression (RNA-seq) in resistant vs. sensitive lines to identify efflux pumps (e.g., ABCB1) or detoxification enzymes .
What methodologies are recommended for elucidating the compound’s mechanism of action in neurological targets?
Advanced Research Question
- Receptor binding assays : Radioligand displacement studies (³H-labeled ligands for GABAₐ or serotonin receptors) to determine Kᵢ values .
- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess ion channel modulation (e.g., NMDA receptor currents) .
- In vivo models : Behavioral assays (e.g., elevated plus maze for anxiolytic activity) paired with microdialysis to measure neurotransmitter levels (e.g., GABA, serotonin) .
How can synthetic byproducts be identified and minimized during scale-up?
Advanced Research Question
- Byproduct profiling : Use UPLC-QTOF-MS to detect impurities (e.g., dimerization products or oxidized intermediates) .
- Process optimization : Adjust reaction stoichiometry (e.g., excess alkylating agent) or switch to flow chemistry for better temperature control .
- Crystallization engineering : Use polymorph screening (via solvent/anti-solvent combinations) to isolate the desired crystalline form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
